2-(3-Methylphenoxy)propanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific phenolic precursors with acyl chlorides or through the modification of related structures. For instance, the synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile involves the reaction of 3-phenoxybenzoic acid chloride with acetone cyanohydrine, indicating a method that could potentially be adapted for the synthesis of 2-(3-Methylphenoxy)propanoyl chloride (Popov, Korchagina, & Kamaletdinova, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Methylphenoxy)propanoyl chloride has been characterized using various analytical techniques, including X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These techniques provide insights into the geometric parameters, electronic structure, and optical properties of these compounds, which are crucial for understanding their reactivity and physical properties (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Chemical reactions involving acyl chlorides like 2-(3-Methylphenoxy)propanoyl chloride are pivotal in organic synthesis. For example, visible-light-mediated ipso-carboacylation of alkynes using similar acyl chlorides has been established, demonstrating the potential chemical reactivity of 2-(3-Methylphenoxy)propanoyl chloride in forming carbon-carbon and carbon-oxygen bonds with high selectivity and efficiency (Liu et al., 2018).

Aplicaciones Científicas De Investigación

Synthetic Applications and Chemical Properties

Orthogonal Protection Strategy : A study by Ramesh, Bhat, and Chandrasekaran (2005) explored the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols. This approach allows for selective deprotection, highlighting a novel protecting strategy for simultaneous protection of amine and alcohol groups in synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

Novel Phenolic Compounds and Anti-inflammatory Activities : Research on Eucommia ulmoides Oliv. by Ren et al. (2021) identified new phenolic compounds, showcasing the plant's potential for producing bioactive molecules with modest inhibitory activities against NO production in macrophage cells. This illustrates the compound's role in discovering new anti-inflammatory agents (Ren et al., 2021).

Photorelease Studies : Pelliccioli et al. (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, contributing to the understanding of photochemical reactions and offering insights into novel photoprotective strategies (Pelliccioli et al., 2001).

Chloride Channel Conductance : Investigations into the effects of carboxylic acids on skeletal muscle chloride channel conductance by Carbonara et al. (2001) demonstrate how chemical modifications influence biological activity. This research underscores the utility of aryloxyalkyl groups in modulating ion channel functions (Carbonara et al., 2001).

Mecanismo De Acción

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Based on its structure, it can be inferred that it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) would attack the electrophilic carbon in the propanoyl chloride group, leading to the replacement of the chloride ion.

Biochemical Pathways

Given its potential for nucleophilic substitution reactions, it may be involved in the modification of proteins or other biomolecules, thereby affecting their function and potentially altering cellular pathways .

Result of Action

Given its potential for nucleophilic substitution reactions, it may modify proteins or other biomolecules, which could alter their function and lead to changes at the cellular level .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-(3-Methylphenoxy)propanoyl chloride. For example, the rate of nucleophilic substitution reactions could be affected by the temperature and the pH of the environment .

Propiedades

IUPAC Name |

2-(3-methylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOAGCQCHPHGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

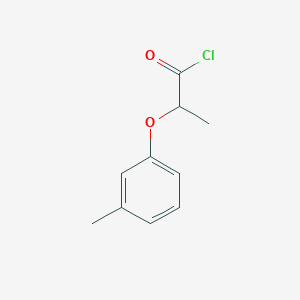

CC1=CC(=CC=C1)OC(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenoxy)propanoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)